molecular formula C11H13FN2O2 B7475368 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide

2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide

Cat. No. B7475368
M. Wt: 224.23 g/mol
InChI Key: IUSURQQMASVNCV-UHFFFAOYSA-N
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Description

2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide, also known as FFA or N-(3-fluorophenyl)formamide-N,N-dimethylacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the amide family and is synthesized using various methods.

Mechanism of Action

2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX-2 and NF-κB. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. NF-κB is a transcription factor that is involved in the regulation of inflammation and immune responses. By inhibiting the activity of NF-κB, 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide reduces the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce the production of prostaglandins and pro-inflammatory cytokines, thereby reducing inflammation, pain, and fever. 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has also been shown to reduce the expression of COX-2 and NF-κB, which are involved in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has been extensively studied for its potential applications in the field of medicine, and its mechanism of action is well understood. However, 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide also has limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires the use of palladium on carbon as a catalyst, which can be expensive. 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide is also a toxic compound that requires careful handling.

Future Directions

2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has potential applications in the field of medicine, particularly in the treatment of inflammatory diseases. Future research could focus on the development of 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Future research could also focus on the use of 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide in combination with other anti-inflammatory agents to enhance its therapeutic effects. Additionally, future research could explore the use of 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide in the treatment of other diseases, such as cancer and neurodegenerative diseases.

Synthesis Methods

2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide is synthesized using various methods, including the reaction of 3-fluoroaniline with dimethylacetamide, the reaction of 3-fluoroaniline with dimethylacetamide in the presence of a catalyst, and the reaction of 3-fluoroaniline with dimethylacetamide in the presence of a base. The most commonly used method is the reaction of 3-fluoroaniline with dimethylacetamide in the presence of a catalyst. This method involves the use of palladium on carbon as a catalyst and produces a high yield of 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide.

Scientific Research Applications

2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-14(2)10(15)7-13-11(16)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSURQQMASVNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide

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